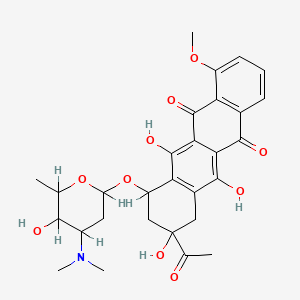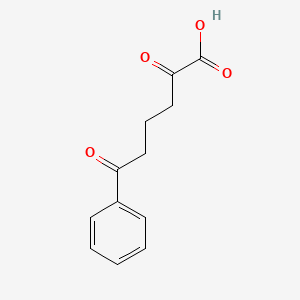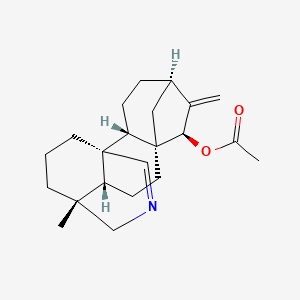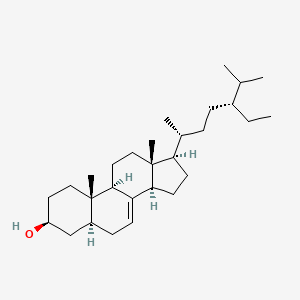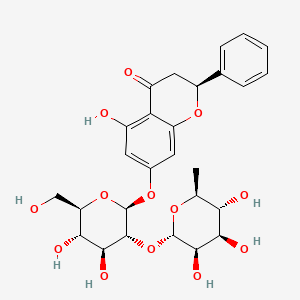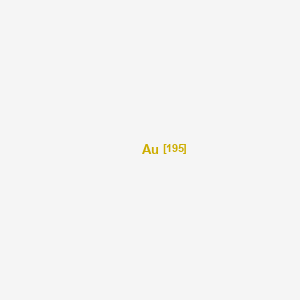
Gold-195
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-195, also known as this compound, is a radioactive isotope of gold with a mass number of 195. It has an atomic number of 79, which means it contains 79 protons in its nucleus. This compound is one of the many isotopes of gold, and it is particularly notable for its relatively long half-life of 186 days . This isotope is synthesized and does not occur naturally.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold-195 is typically produced through neutron irradiation of a stable isotope of gold, such as Gold-197. The process involves bombarding Gold-197 with neutrons in a nuclear reactor, which results in the formation of this compound through a series of nuclear reactions . The reaction can be represented as follows:
[ \text{^{197}Au} + \text{n} \rightarrow \text{^{195}Au} + 2\text{n} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves placing a gold target in the neutron flux of a nuclear reactor. The gold target is often embedded in a platinum capsule to ensure stability during irradiation. The neutron irradiation process leads to the formation of this compound, which can then be extracted and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Gold-195 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gold oxides.
Reduction: this compound can be reduced from its ionic forms to its metallic state.
Substitution: this compound can participate in substitution reactions where one ligand in a gold complex is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include chlorine, which can react with gold to form gold chloride (AuCl), and reducing agents such as hydrogen gas, which can reduce gold ions to metallic gold . The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving this compound include gold chloride (AuCl) and metallic gold. These products are often used in further chemical processes or applications in various fields .
Applications De Recherche Scientifique
Gold-195 has several scientific research applications, including:
Chemistry: this compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to label biomolecules for tracking and imaging purposes.
Medicine: this compound is used in nuclear medicine for diagnostic imaging and therapeutic purposes. Its radioactive properties make it suitable for use in radiopharmaceuticals.
Mécanisme D'action
The mechanism by which Gold-195 exerts its effects is primarily through its radioactive decay. This compound decays by electron capture to form Platinum-195, releasing energy in the form of gamma radiation. This radiation can be detected and measured, making this compound useful in various imaging and diagnostic applications . The molecular targets and pathways involved depend on the specific application, such as targeting cancer cells in medical treatments or labeling specific molecules in biological research.
Comparaison Avec Des Composés Similaires
Gold-195 can be compared with other isotopes of gold, such as Gold-198 and Gold-199. These isotopes also have applications in nuclear medicine and scientific research, but they differ in their half-lives and decay modes. For example, Gold-198 has a half-life of 2.7 days and decays by beta emission, while Gold-199 has a half-life of 3.1 days and also decays by beta emission . The longer half-life of this compound makes it more suitable for certain long-term applications, while the shorter-lived isotopes are used for more immediate diagnostic and therapeutic purposes.
List of Similar Compounds
- Gold-198
- Gold-199
- Platinum-195 (decay product of this compound)
- Mercury-195 (parent isotope of this compound)
This compound’s unique properties, such as its relatively long half-life and specific decay mode, make it particularly valuable for certain applications where longer observation periods are required .
Propriétés
Numéro CAS |
14320-93-5 |
|---|---|
Formule moléculaire |
Au |
Poids moléculaire |
194.96504 g/mol |
Nom IUPAC |
gold-195 |
InChI |
InChI=1S/Au/i1-2 |
Clé InChI |
PCHJSUWPFVWCPO-YPZZEJLDSA-N |
SMILES isomérique |
[195Au] |
SMILES |
[Au] |
SMILES canonique |
[Au] |
Synonymes |
195Au radioisotope Au-195 radioisotope Gold-195 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


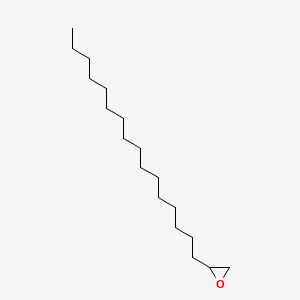
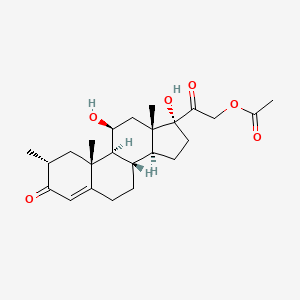
![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)
